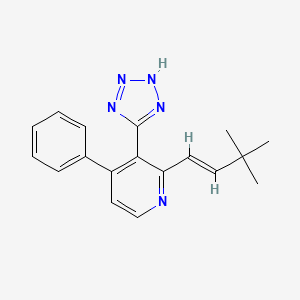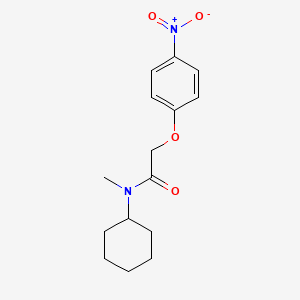![molecular formula C17H16FNO2 B5543197 (4-fluorophenyl)[4-(4-morpholinyl)phenyl]methanone](/img/structure/B5543197.png)
(4-fluorophenyl)[4-(4-morpholinyl)phenyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds closely related to "(4-fluorophenyl)[4-(4-morpholinyl)phenyl]methanone" involves multiple steps, including condensation reactions, amination, and cyclization processes. For instance, 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone was synthesized through the condensation of 3-fluorobenzoic acid with 4-morpholino-1H-indazol-3-amine, prepared from 2,6-difluorobenzonitrile by amination with morpholine and cyclisation with hydrazine hydrate (Tang & Fu, 2018).
Molecular Structure Analysis
The molecular structure of related compounds is often analyzed using single-crystal X-ray diffraction, revealing details about their crystalline forms and molecular conformations. For example, the molecular structure of a novel bioactive heterocycle was characterized using IR, 1H NMR, LC-MS spectra, and confirmed by X-ray diffraction studies, illustrating the compound's monoclinic crystal system and the conformation of its piperidine and morpholine rings (Prasad et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving such compounds typically include various substitutions, cyclizations, and modifications of functional groups. The properties of these compounds, such as reactivity and stability, are influenced by their molecular structure and the presence of functional groups like morpholine and fluorophenyl moieties.
Physical Properties Analysis
The physical properties of compounds like "(4-fluorophenyl)[4-(4-morpholinyl)phenyl]methanone" can be deduced from their crystal structure analysis, which provides insights into their solubility, melting points, and crystalline forms. These properties are crucial for understanding the compound's behavior in different environments and applications.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are closely related to the compound's molecular structure. Studies using density functional theory (DFT) can further illuminate the electronic structure, molecular orbitals, and potential chemical reactivity of these compounds. For instance, DFT studies have been used to investigate the molecular structures, electrostatic potential, and frontier molecular orbitals of similar compounds, revealing some of their physicochemical properties (Huang et al., 2021).
Scientific Research Applications
Antitumor Activity
One of the primary applications of related compounds is in the development of antitumor agents. For example, a study by Tang and Fu (2018) synthesized a compound through condensation, which showed significant inhibition of cancer cell line proliferation, including A549, BGC-823, and HepG-2 lines (Zhi-hua Tang & W. Fu, 2018). This research underscores the potential of such compounds in cancer therapy.
Photochemical Studies
Compounds with morpholinylphenyl structures have been studied for their photochemical behaviors. Fasani et al. (2008) investigated the defluorination of an aminofluorophenyloxazolidinone, revealing insights into the photochemical reactions that could be useful for developing photo-stable drugs (E. Fasani et al., 2008).
Antiproliferative and Structural Analysis
Prasad et al. (2018) synthesized a novel bioactive heterocycle from piperidin and morpholino groups, showing antiproliferative activity and detailed structural characterizations through X-ray diffraction, highlighting its potential in drug development (S. Prasad et al., 2018).
Pharmacological Applications
The synthesis and pharmacological evaluation of compounds with morpholinylphenyl structures have been explored for various uses, including as inhibitors of tubulin polymerization and triggering apoptosis in cancer cells, as demonstrated by Magalhães et al. (2011) (H. I. F. Magalhães et al., 2011).
Imaging Applications in Parkinson's Disease
Wang et al. (2017) reported on the synthesis of a PET agent for imaging LRRK2 enzyme in Parkinson's disease, showcasing the application of fluorophenylmorpholinyl compounds in medical diagnostics (Min Wang et al., 2017).
properties
IUPAC Name |
(4-fluorophenyl)-(4-morpholin-4-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO2/c18-15-5-1-13(2-6-15)17(20)14-3-7-16(8-4-14)19-9-11-21-12-10-19/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTMLHKDLHHLJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluorophenyl)[4-(morpholin-4-yl)phenyl]methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R*,3S*)-N-biphenyl-2-yl-1,3-dihydroxy-7-azaspiro[3.5]nonane-7-carboxamide](/img/structure/B5543120.png)

![methyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5543146.png)
![4-{[4-(benzyloxy)-3-methoxybenzylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5543153.png)

![4-[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]-6-methyl-2-pyrimidinamine](/img/structure/B5543164.png)
![2-methyl-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5543167.png)
![N-({1-[2-(4-chloro-2-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5543175.png)
![N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-thiophenecarboxamide](/img/structure/B5543179.png)
![2-{[(2-chloro-5-nitrophenyl)amino]carbonyl}benzoic acid](/img/structure/B5543183.png)


![4-[3-(1H-benzimidazol-2-yl)propanoyl]-5-methyl-1-(3-methylphenyl)-2-piperazinone](/img/structure/B5543203.png)
